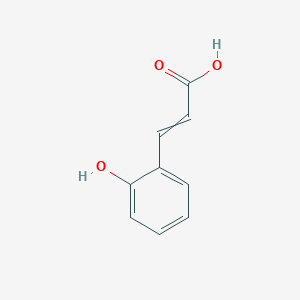

O-Coumaric Acid

Beschreibung

2-Hydroxycinnamic acid has been reported in Rhododendron dauricum, Humulus lupulus, and other organisms with data available.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-3-(2-hydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6,10H,(H,11,12)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMOWTIHVNWZYFI-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Record name | o-coumaric acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/O-coumaric_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883240 | |

| Record name | (2E)-3-(2-Hydroxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white or beige powder; [Acros Organics MSDS], Solid | |

| Record name | trans-2-Hydroxycinnamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18122 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Hydroxycinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002641 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

614-60-8 | |

| Record name | trans-2-Hydroxycinnamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-2-Hydroxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2-hydroxycinnamic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01650 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | trans-2-Hydroxycinnamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32952 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-(2-hydroxyphenyl)-, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E)-3-(2-Hydroxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-2-hydroxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.444 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYCINNAMIC ACID, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23AU5FZB9C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hydroxycinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002641 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources of O-Coumaric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Coumaric acid, a hydroxycinnamic acid, is a phenolic compound found across the plant kingdom. As a secondary metabolite, it plays a crucial role in plant defense mechanisms and signaling pathways. In recent years, this compound has garnered significant interest from the scientific community for its diverse biological activities, including anticarcinogenic, antioxidant, and allelopathic properties. This technical guide provides a comprehensive overview of the natural sources of this compound, its biosynthesis, and its effects on key signaling pathways. The content herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Occurrence of this compound

This compound is distributed throughout the plant kingdom, with notable concentrations found in various fruits, vegetables, cereals, and beverages. The tables below summarize the quantitative data available for this compound in a range of natural sources. It is important to note that the concentration of phenolic compounds in plants can be influenced by factors such as cultivar, growing conditions, and post-harvest processing.

Quantitative Data of this compound in Cereals

| Cereal | Plant Part | Concentration (mg/100g FW) | Reference(s) |

| Maize (Zea mays) | Whole Grain | 27.65 (average); range: 10.88 - 49.52 | [1] |

| Popcorn | Whole Grain | 89 µg/g dm | [2] |

| Corn | Whole Grain | 71 µg/g dm | [2] |

| Hard Wheat (Triticum durum) | Whole Grain Flour | 17.71 (average); range: 14.55 - 22.91 | [1] |

| Winter Wheat | Grain | 3.10 mg/100g DW | [3] |

FW: Fresh Weight, DW: Dry Weight, dm: dry matter

Quantitative Data of this compound in Fruits and Vegetables

| Fruit/Vegetable | Plant Part | Concentration (mg/100g FW) | Reference(s) |

| Date, fresh | Whole | 0.50 (average); range: 0.00 - 1.46 | |

| Date, dried | Whole | 2.88 (average); range: 0.00 - 6.71 | |

| Olive, green | Raw | 10.00 (average); range: 0.00 - 20.00 | |

| Olive, black | Raw | 0.50 (average); range: 0.00 - 1.00 | |

| American Cranberry | Fruit | 8.90 | |

| Fennel | Fresh Leaves | 4.18 |

Quantitative Data of this compound in Beverages

| Beverage | Concentration (mg/100mL) | Reference(s) |

| Beer (Regular) | 0.15 (average); range: 0.01 - 0.17 | |

| Red Wine | 0.03 (average); range: 0.02 - 0.04 | |

| Rosé Wine | 0.02 (average); range: 0.00 - 0.08 | |

| White Wine | 0.03 (average); range: 0.00 - 0.07 | |

| Apple Juice | 2.20 (average); range: 1.08 - 3.33 | |

| Pomegranate Juice | 0.01 (average); range: 0.007 - 0.03 |

Quantitative Data of this compound in Other Plants

| Plant | Plant Part | Concentration | Reference(s) |

| Mikania laevigata | Fluid Extract | 0.38 mg/mL | |

| Mikania glomerata | Fluid Extract | 1.69 mg/mL | |

| Mikania glomerata | Lyophilised Aqueous Extract | 0.11 mg/mL | |

| Hairy Vetch (Vicia villosa) | Stems and Leaves | Present | |

| Passiflora edulis (Passion Fruit) | Not specified | Present | |

| Medicago sativa (Alfalfa) | Not specified | Present | |

| Caucalis platycarpos | Not specified | Present | |

| Urtica urens (Stinging Nettle) | Not specified | Present | |

| Bamboo species | Leaves and Soil | Present |

Biosynthesis of this compound: The Phenylpropanoid Pathway

This compound is synthesized in plants via the phenylpropanoid pathway, a major route for the production of a wide array of secondary metabolites. The pathway begins with the amino acid L-phenylalanine.

Figure 1: Biosynthesis of this compound.

The key enzymatic steps are:

-

L-Phenylalanine to Cinnamic Acid: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL), which catalyzes the non-oxidative deamination of L-phenylalanine to form cinnamic acid.

-

Cinnamic Acid to this compound: Cinnamic acid is then hydroxylated at the ortho position by Cinnamate 2-hydroxylase (C2H) to yield this compound.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, primarily attributed to its ability to modulate various cellular signaling pathways.

Anticancer Activity

This compound has demonstrated anticarcinogenic effects in several cancer cell lines. Its mechanisms of action primarily involve the induction of apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Induction: this compound has been shown to induce apoptosis in human breast cancer cells (MCF-7) by modulating the expression of key regulatory proteins. It increases the levels of pro-apoptotic proteins such as Caspase-3 and Bax, while decreasing the level of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the activation of the caspase cascade and subsequent cell death. Furthermore, this compound upregulates the tumor suppressor proteins p53 and PTEN, which are critical for inducing apoptosis in response to cellular stress.

Figure 2: this compound Induced Apoptosis.

Cell Cycle Arrest: In addition to inducing apoptosis, this compound can halt the proliferation of cancer cells by arresting the cell cycle. It has been observed to significantly decrease the protein and mRNA levels of Cyclin D1 and Cyclin-Dependent Kinase 2 (CDK2) in MCF-7 cells. These proteins are essential for the progression of the cell cycle through the G1/S phase transition. By downregulating their expression, this compound effectively blocks cell cycle progression and inhibits tumor growth.

Figure 3: this compound and Cell Cycle Arrest.

Allelopathic Activity

Allelopathy is a biological phenomenon where one plant produces biochemicals that influence the growth, survival, and reproduction of other organisms. This compound is a known allelochemical that can inhibit the growth of neighboring plants. Its phytotoxic effects are mediated through various mechanisms, including:

-

Inhibition of Photosynthesis and Respiration: this compound can reduce chlorophyll content and the photosynthetic rate in susceptible plants. It can also weaken oxygen absorption capacity, thereby affecting cellular respiration.

-

Alteration of Membrane Permeability: This phenolic acid can increase cell membrane permeability, leading to the leakage of cellular contents and increased lipid peroxidation, ultimately causing tissue damage.

-

Inhibition of Nutrient Uptake: this compound can interfere with the ability of plants to absorb essential nutrients from the soil.

-

Modulation of Endogenous Hormones: It can affect the synthesis and activity of plant hormones, such as indoleacetic acid and gibberellins, which are crucial for plant growth and development.

-

Enzyme Inhibition: this compound can inhibit the activity of various enzymes, including phosphorylase and ATPase, disrupting key metabolic processes.

Figure 4: Allelopathic Mechanisms of this compound.

Experimental Protocols

Extraction of this compound from Plant Material

The following is a general protocol for the extraction of this compound from plant material, which can be adapted based on the specific plant matrix.

Figure 5: Extraction of this compound from Plants.

Methodology:

-

Sample Preparation: The plant material is dried and ground into a fine powder to increase the surface area for extraction.

-

Extraction: Soxhlet extraction is a common method for the exhaustive extraction of phenolics. Methanol is a suitable solvent for this purpose. Maceration with sonication using an ethanol:water mixture (1:1 v/v) has also been shown to be effective.

-

Hydrolysis (Optional): To release this compound from its esterified or glycosidic forms, alkaline hydrolysis (e.g., with NaOH) can be performed, followed by acidification.

-

Purification: Liquid-liquid extraction with a solvent like ethyl acetate is used to partition the phenolic acids from the aqueous phase. The organic phase is then dried and evaporated.

-

Reconstitution: The dried extract is reconstituted in a suitable solvent, typically the mobile phase used for HPLC analysis.

Quantification of this compound by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and reliable method for the quantification of this compound.

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of a mixture of acidified water (e.g., with acetic or formic acid) and an organic solvent such as acetonitrile or methanol. For example, an isocratic mobile phase of water:methanol:glacial acetic acid (65:34:1 v/v/v) has been used for the separation of coumaric acid isomers.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a wavelength corresponding to the maximum absorbance of this compound (around 275-280 nm and 310-320 nm).

-

Quantification: Quantification is achieved by creating a calibration curve using standard solutions of this compound of known concentrations. The peak area of this compound in the sample chromatogram is then compared to the calibration curve to determine its concentration.

Conclusion

This compound is a naturally occurring phenolic compound with a diverse range of biological activities that warrant further investigation for its potential applications in medicine and agriculture. This technical guide has provided a comprehensive overview of its natural sources, biosynthesis, and the signaling pathways it modulates. The presented data and protocols offer a solid foundation for researchers and professionals to advance our understanding and utilization of this promising natural product. Further research is encouraged to expand the quantitative database of this compound in a wider variety of plant species and to elucidate the intricate molecular mechanisms underlying its biological effects.

References

The Biosynthesis of p-Coumaric Acid in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Coumaric acid, a hydroxycinnamic acid, is a pivotal secondary metabolite in plants, serving as a fundamental precursor for a vast array of phenolic compounds, including flavonoids, lignans, and stilbenes. These compounds are integral to plant defense mechanisms, structural integrity, and signaling pathways. From a pharmacological and industrial perspective, p-coumaric acid and its derivatives exhibit a wide range of bioactive properties, including antioxidant, anti-inflammatory, and antimicrobial activities, making them attractive targets for drug development and nutraceutical applications. This technical guide provides an in-depth exploration of the core biosynthetic pathway of p-coumaric acid in plants, tailored for researchers, scientists, and professionals in drug development.

Core Biosynthesis Pathway of p-Coumaric Acid

The primary and most well-characterized pathway for p-coumaric acid biosynthesis in plants originates from the aromatic amino acid L-phenylalanine. This pathway involves two key enzymatic steps catalyzed by Phenylalanine Ammonia-Lyase (PAL) and Cinnamate-4-Hydroxylase (C4H). An alternative, though less ubiquitous, pathway can also produce p-coumaric acid directly from L-tyrosine.

The Phenylalanine Pathway

-

Deamination of L-Phenylalanine by Phenylalanine Ammonia-Lyase (PAL): The biosynthesis of p-coumaric acid is initiated by the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid.[1][2] This reaction is catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL; EC 4.3.1.24), which is a crucial entry-point enzyme for the phenylpropanoid pathway.[3] PAL is a tetrameric enzyme that utilizes a 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO) prosthetic group to facilitate the elimination of ammonia.

-

Hydroxylation of Cinnamic Acid by Cinnamate-4-Hydroxylase (C4H): The subsequent step involves the hydroxylation of trans-cinnamic acid at the para position of the phenyl ring to yield p-coumaric acid. This reaction is catalyzed by Cinnamate-4-Hydroxylase (C4H; EC 1.14.14.91), a cytochrome P450-dependent monooxygenase.[4][5] C4H is typically anchored to the cytoplasmic face of the endoplasmic reticulum and requires a partnering NADPH-cytochrome P450 reductase to transfer electrons from NADPH for the catalytic cycle.

The Tyrosine Pathway

In some plants and microorganisms, an alternative pathway exists for the direct conversion of L-tyrosine to p-coumaric acid. This reaction is catalyzed by Tyrosine Ammonia-Lyase (TAL; EC 4.3.1.23), which shares mechanistic similarities with PAL. While PAL exhibits some promiscuity and can occasionally use L-tyrosine as a substrate, dedicated TAL enzymes are more efficient in this conversion.

A Note on o-Coumaric Acid Biosynthesis

While p-coumaric acid is the most abundant isomer in nature, this compound is also found in some plants, albeit typically at lower concentrations. The biosynthetic pathway for this compound is less clearly defined. It is proposed that the ortho-hydroxylation of cinnamic acid is a key step, potentially catalyzed by a specific, yet to be fully characterized, cinnamate 2-hydroxylase. Some studies suggest that microsomal fractions from certain plants, like potato, can convert L-phenylalanine to both o- and p-coumaric acid, indicating the presence of membrane-bound enzyme complexes.

Quantitative Data on the p-Coumaric Acid Biosynthesis Pathway

The efficiency of p-coumaric acid biosynthesis is influenced by the kinetic properties of the involved enzymes and the concentration of precursors. The following tables summarize key quantitative data from studies on PAL and C4H.

| Enzyme | Plant Species | Substrate | Km (µM) | kcat (s-1) | Reference |

| AtPAL1 | Arabidopsis thaliana | L-Phenylalanine | 64 | - | |

| AtPAL2 | Arabidopsis thaliana | L-Phenylalanine | 71 | - | |

| AtPAL4 | Arabidopsis thaliana | L-Phenylalanine | 68 | - | |

| PAL | Annona cherimola | L-Phenylalanine | Two Km values (negative cooperativity) | - | |

| PAL | Banana | L-Phenylalanine | 1.45 mM | 0.15 U/mg | |

| TAL | Banana | L-Tyrosine | 0.618 mM | 0.101 U/mg |

Table 1: Kinetic Parameters of Phenylalanine Ammonia-Lyase (PAL) and Tyrosine Ammonia-Lyase (TAL) from Various Plant Species.

| Plant/Microorganism | Genetic Modification | Culture Conditions | Titer of p-Coumaric Acid | Reference |

| Escherichia coli | Expression of LauC4H and AthPAL1 | Shake flask, with NADPH regulation | 156.09 µM | |

| Saccharomyces cerevisiae | Engineered with PAL-C4H pathway | - | - |

Table 2: Production of p-Coumaric Acid in Engineered Microorganisms.

Experimental Protocols

Extraction of Phenolic Acids from Plant Tissues

A general protocol for the extraction of phenolic acids, including p-coumaric acid, from plant material is as follows:

Materials:

-

Fresh or freeze-dried plant tissue

-

Liquid nitrogen

-

80% (v/v) methanol or ethanol

-

Centrifuge

-

Rotary evaporator

-

2 M NaOH

-

Concentrated HCl

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

HPLC-grade methanol

Procedure:

-

Grind the plant tissue to a fine powder in a mortar and pestle with liquid nitrogen.

-

Extract the powder with 80% methanol at a 1:10 (w/v) ratio with constant stirring for 24 hours at room temperature.

-

Centrifuge the mixture at 10,000 x g for 15 minutes and collect the supernatant.

-

Repeat the extraction of the pellet twice more and pool the supernatants.

-

Evaporate the solvent from the pooled supernatant under reduced pressure using a rotary evaporator.

-

To release ester-bound phenolic acids, resuspend the aqueous extract in 2 M NaOH and stir for 4 hours at room temperature under a nitrogen atmosphere.

-

Acidify the mixture to pH 2 with concentrated HCl.

-

Partition the acidified extract three times with an equal volume of ethyl acetate.

-

Pool the ethyl acetate fractions and dry over anhydrous sodium sulfate.

-

Evaporate the ethyl acetate to dryness and redissolve the residue in a known volume of HPLC-grade methanol for analysis.

Phenylalanine Ammonia-Lyase (PAL) Enzyme Assay

Materials:

-

Plant protein extract

-

100 mM Tris-HCl buffer, pH 8.8

-

40 mM L-phenylalanine solution

-

4 M HCl

-

Spectrophotometer

Procedure:

-

Prepare the reaction mixture containing 100 mM Tris-HCl buffer (pH 8.8) and 40 mM L-phenylalanine.

-

Initiate the reaction by adding an aliquot of the plant protein extract to the reaction mixture.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of 4 M HCl.

-

Measure the formation of trans-cinnamic acid by monitoring the increase in absorbance at 290 nm using a spectrophotometer.

-

Calculate the PAL activity based on a standard curve of trans-cinnamic acid. One unit of PAL activity is defined as the amount of enzyme that produces 1 µmol of trans-cinnamic acid per minute under the assay conditions. A commercially available PAL activity assay kit can also be used.

Cinnamate-4-Hydroxylase (C4H) Enzyme Assay

Materials:

-

Microsomal fraction from plant tissue

-

0.05 M Tris-HCl buffer, pH 8.9

-

2 mM trans-cinnamic acid

-

2 mM NADPH

-

5 mM Glucose-6-phosphate

-

Glucose-6-phosphate dehydrogenase

-

6 M HCl

-

HPLC system

Procedure:

-

Isolate the microsomal fraction from the plant tissue by differential centrifugation.

-

Prepare the reaction mixture containing 0.05 M Tris-HCl buffer (pH 8.9), 2 mM trans-cinnamic acid, 2 mM NADPH, and a NADPH regenerating system (5 mM Glucose-6-phosphate and Glucose-6-phosphate dehydrogenase).

-

Initiate the reaction by adding the microsomal preparation.

-

Incubate the reaction at 30°C for 30 minutes with shaking.

-

Stop the reaction by adding 100 µL of 6 M HCl.

-

Quantify the formation of p-coumaric acid using HPLC analysis by comparing the peak area to a standard curve of authentic p-coumaric acid.

Quantification of p-Coumaric Acid by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

-

Solvent A: 0.1% Formic acid in water

-

Solvent B: Acetonitrile

-

Gradient elution is typically used, for example: 0-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90-10% B.

Procedure:

-

Inject the extracted and redissolved sample onto the HPLC column.

-

Monitor the elution of compounds at a wavelength of 310 nm.

-

Identify p-coumaric acid by comparing its retention time with that of an authentic standard.

-

Quantify the amount of p-coumaric acid by integrating the peak area and comparing it to a calibration curve prepared with known concentrations of the standard.

Mandatory Visualizations

Caption: Core biosynthetic pathways of p-coumaric acid in plants.

Caption: Workflow for extraction and quantification of p-coumaric acid.

References

- 1. De Novo Biosynthesis of p-Coumaric Acid in E. coli with a trans-Cinnamic Acid 4-Hydroxylase from the Amaryllidaceae Plant Lycoris aurea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. banglajol.info [banglajol.info]

- 3. curresweb.com [curresweb.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Structure and Function of the Cytochrome P450 Monooxygenase Cinnamate 4-hydroxylase from Sorghum bicolor - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Abundance of O-Coumaric vs. P-Coumaric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coumaric acid, a hydroxycinnamic acid, exists as three isomers: ortho-, meta-, and para-coumaric acid. This guide focuses on the ortho (o-) and para (p-) isomers, providing a detailed comparison of their natural abundance, biosynthesis, and analytical methodologies. Notably, p-coumaric acid is the most abundant and widely distributed isomer in the plant kingdom, serving as a key precursor to a vast array of secondary metabolites. In contrast, o-coumaric acid is found in significantly lower concentrations and in a more limited range of plant species. This document synthesizes quantitative data, outlines detailed experimental protocols for their quantification, and presents visual diagrams of relevant biochemical and experimental workflows to support research and development activities.

Introduction to Coumaric Acid Isomers

Coumaric acids are phenolic compounds derived from cinnamic acid and play crucial roles in plant physiology and defense.[1] The isomers are distinguished by the position of the hydroxyl group on the phenyl ring.

-

p-Coumaric Acid (4-hydroxycinnamic acid): This isomer is a central intermediate in the phenylpropanoid pathway.[2] It is a precursor to lignin, flavonoids, and numerous other phenolic compounds essential for plant structure and protection.[2][3] Its widespread presence in fruits, vegetables, cereals, and fungi makes it a common component of the human diet.[4]

-

This compound (2-hydroxycinnamic acid): This isomer is far less common in nature. It is often found as a glucoside, which can be enzymatically converted to coumarin upon tissue damage, a compound known for its sweet smell.

Biosynthesis via the Phenylpropanoid Pathway

The primary route for the synthesis of coumaric acids in plants is the phenylpropanoid pathway, which begins with the amino acid L-phenylalanine. p-Coumaric acid is a key intermediate in this pathway.

The biosynthesis proceeds as follows:

-

Deamination: The enzyme Phenylalanine Ammonia-Lyase (PAL) catalyzes the deamination of L-phenylalanine to produce trans-cinnamic acid.

-

Hydroxylation: The cytochrome P450 enzyme, Cinnamate-4-Hydroxylase (C4H), then hydroxylates trans-cinnamic acid at the para position (C4) to form p-coumaric acid.

In some plants, particularly grasses, an alternative route exists where Tyrosine Ammonia-Lyase (TAL) can directly convert L-tyrosine to p-coumaric acid. The biosynthesis of this compound is less clearly defined but is understood to be a less frequent enzymatic hydroxylation product.

Comparative Natural Abundance

There is a stark contrast in the natural abundance of p-coumaric and this compound.

p-Coumaric Acid

As the most common isomer, p-coumaric acid is found ubiquitously throughout the plant kingdom. It exists in both free and bound forms, conjugated to molecules like sugars, organic acids, and cell wall components such as lignin. This bound form is particularly prevalent in the cell walls of grasses. Cereals like corn, barley, and wheat are significant dietary sources, with the highest concentrations found in the outer layers (pericarp) of the kernels.

This compound

The natural occurrence of this compound is much more restricted. It has been identified in specific plant families, often as a precursor to coumarin. For instance, it is found as a glucoside in sweet clover (Melilotus species), where tissue damage leads to its enzymatic conversion to coumarin. Quantitative data for this compound is less common in the literature, reflecting its lower abundance.

Quantitative Analysis in Natural Sources

The following tables summarize the concentrations of p-coumaric and this compound found in various natural sources. It is important to note that concentrations can vary significantly based on the plant cultivar, growing conditions, part of the plant analyzed, and the analytical method used (e.g., analysis of free acids vs. total acids after hydrolysis).

Table 1: Concentration of p-Coumaric Acid in Selected Natural Sources

| Source | Plant Part | Concentration Range | Reference(s) |

| Corn (Zea mays) | Pericarp | High | |

| Barley (Hordeum vulgare) | Pericarp | High | |

| Wheat (Tivum aestivum) | Pericarp | Moderate | |

| Oat (Avena sativa) | Pericarp | Moderate | |

| Tomato (Lycopersicon esculentum) | Fruit | Varies by cultivar | |

| Carrot (Daucus carota) | Root | Present | |

| Peanut (Arachis hypogaea) | Seed | Present | |

| Garlic (Allium sativum) | Bulb | Present | |

| Honey | - | Varies |

Table 2: Concentration of this compound in Selected Natural Sources

| Source | Plant Part | Concentration Range | Reference(s) |

| White Sweet Clover (Melilotus albus) | Dried Flowers | 0.17 - 0.21 mg/g | |

| Yellow Sweet Clover (Melilotus officinalis) | Dried Flowers | 0.42 - 0.50 mg/g |

Experimental Methodologies for Quantification

Accurate quantification of coumaric acid isomers requires robust sample preparation and analytical techniques. Since a significant portion of these acids exists in bound forms (esters or glycosides), a hydrolysis step is often necessary to measure the total acid content.

Sample Preparation and Extraction

-

Sample Collection and Preparation : Plant material is collected, washed, and typically dried (e.g., shade-dried or freeze-dried) to a constant weight. The dried material is then ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction : The powdered sample is extracted with a suitable solvent. Methanol, often in an aqueous mixture (e.g., 50-70%), is a common choice due to its effectiveness in extracting phenolic compounds. Techniques like ultrasonication can be used to improve extraction efficiency.

-

Hydrolysis (for Total Acid Measurement) : To release coumaric acids from their ester and glycosidic linkages, alkaline hydrolysis is frequently employed. This typically involves treating the extract with sodium hydroxide (e.g., 2M NaOH) at room temperature for several hours, followed by acidification to precipitate the phenolic acids.

High-Performance Liquid Chromatography (HPLC) Protocol

High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or UV-Vis detector is the most common technique for the separation and quantification of phenolic acids.

-

System : A standard HPLC system with a binary pump, autosampler, column oven, and DAD/UV detector.

-

Column : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used for separation.

-

Mobile Phase : A gradient elution is commonly used, involving two solvents:

-

Solvent A : Acidified water (e.g., with 0.02% trifluoroacetic acid, 1% formic acid, or 2% acetic acid).

-

Solvent B : An organic solvent like methanol or acetonitrile.

-

-

Elution Program : A typical gradient might start with a low percentage of Solvent B, gradually increasing over 20-30 minutes to elute compounds of increasing hydrophobicity.

-

Flow Rate : Commonly set at 1.0 mL/min.

-

Detection : Detection is monitored at a wavelength where coumaric acids show strong absorbance, typically around 254 nm, 300 nm, or 310 nm.

-

Quantification : The concentration of each isomer in the sample is determined by comparing its peak area to a calibration curve generated from analytical standards of known concentrations.

Conclusion

The natural abundances of o-coumaric and p-coumaric acid are markedly different. p-Coumaric acid is a central and abundant metabolite in the plant kingdom, integral to the phenylpropanoid pathway and found widely in the human diet. In contrast, this compound is a minor isomer with a limited distribution, primarily recognized as a precursor to coumarin in certain plant species. This disparity is a direct reflection of their respective roles and biosynthetic efficiencies in plant metabolism. The analytical protocols detailed herein provide a robust framework for researchers to accurately quantify these compounds, enabling further investigation into their biological activities and potential applications in drug development and other scientific fields.

References

- 1. banglajol.info [banglajol.info]

- 2. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 3. The phenylpropanoid pathway in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases - PMC [pmc.ncbi.nlm.nih.gov]

O-Coumaric Acid: An In-Depth Technical Guide to its Antioxidant Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Coumaric acid, a phenolic compound belonging to the hydroxycinnamic acid class, is a naturally occurring isomer with potential antioxidant properties. While its therapeutic potential is under investigation, it is often overshadowed by its more extensively studied isomer, p-coumaric acid. This technical guide provides a comprehensive overview of the current understanding of this compound's antioxidant capabilities. It delves into its core mechanisms of action, including direct radical scavenging and potential modulation of cellular signaling pathways. This document summarizes the available quantitative data from various antioxidant assays, outlines detailed experimental protocols for these assays, and presents visual representations of relevant signaling pathways. The information is intended to serve as a foundational resource for researchers and professionals in drug development exploring the antioxidant potential of this compound.

Introduction

Phenolic acids are a significant class of secondary plant metabolites renowned for their antioxidant properties. Among these, the hydroxycinnamic acids, including the isomers of coumaric acid (ortho, meta, and para), have garnered considerable interest for their potential health benefits.[1] this compound (2-hydroxycinnamic acid) possesses a unique structural arrangement that influences its biochemical activity. Its antioxidant effects are primarily attributed to its ability to donate a hydrogen atom from its hydroxyl group, thereby neutralizing free radicals.[1] However, the therapeutic application of this compound is an area that requires more in-depth research, especially when compared to the wealth of data available for p-coumaric acid.[2][3] This guide aims to consolidate the existing scientific knowledge on the antioxidant properties of this compound to facilitate further research and development.

Mechanisms of Antioxidant Action

The antioxidant activity of this compound, like other phenolic compounds, is multifaceted. The primary mechanisms include:

-

Direct Radical Scavenging: this compound can directly interact with and neutralize various reactive oxygen species (ROS) and reactive nitrogen species (RNS). This is achieved through the donation of a hydrogen atom from its phenolic hydroxyl group, which stabilizes the free radical. The resulting this compound radical is relatively stable due to resonance delocalization, which prevents it from initiating further oxidative reactions.[4]

-

Metal Ion Chelating Activity: Although less documented for this compound specifically, some phenolic compounds can chelate transition metal ions like iron (Fe²⁺) and copper (Cu²⁺). These metal ions can act as pro-oxidants by catalyzing the formation of highly reactive hydroxyl radicals via the Fenton reaction. By binding to these metals, phenolic acids can inhibit this process. Further research is needed to fully elucidate the metal chelating capacity of this compound.

Quantitative Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various in vitro assays. The following tables summarize the available quantitative and comparative data. It is important to note that data for this compound is limited compared to its para isomer.

Table 1: Radical Scavenging Activity of Coumaric Acid Isomers

| Compound | DPPH Radical Scavenging Activity (Order of Activity) | ABTS Radical Scavenging Activity (Qualitative) | Reference |

| This compound | Less active than p-coumaric acid | Poor activity | |

| m-Coumaric Acid | Least active among the isomers | Negligible activity | |

| p-Coumaric Acid | Most active among the isomers | Active |

Modulation of Cellular Signaling Pathways

While the direct antioxidant effects of this compound are important, its potential to modulate intracellular signaling pathways involved in the oxidative stress response is a critical area of investigation. Research in this specific area for this compound is currently lacking. However, studies on the closely related isomer, p-coumaric acid, provide insights into potential mechanisms that may be shared or similar. It is crucial to emphasize that the following information is based on studies of p-coumaric acid and has not been directly demonstrated for this compound.

Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway

The Nrf2 signaling pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes. Studies on p-coumaric acid have shown that it can induce the Nrf2 pathway, enhancing the expression of downstream antioxidant enzymes.

Caption: Nrf2 signaling pathway potentially modulated by phenolic compounds.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling pathways are crucial in regulating cellular processes, including the response to oxidative stress. Key MAPK pathways include ERK, JNK, and p38. Oxidative stress can lead to the activation of these pathways, which can have both pro-survival and pro-apoptotic effects depending on the context. P-coumaric acid has been shown to modulate MAPK signaling, often by inhibiting the phosphorylation of p38, ERK, and JNK induced by oxidative stressors.

Caption: MAPK signaling pathways and potential points of modulation.

Nuclear Factor-kappa B (NF-κB) Pathway

The NF-κB signaling pathway is a key regulator of inflammation, which is closely linked to oxidative stress. Oxidative stress can activate the NF-κB pathway, leading to the production of pro-inflammatory cytokines. P-coumaric acid has been demonstrated to inhibit the activation of NF-κB, thereby exerting anti-inflammatory effects.

Caption: NF-κB signaling pathway in inflammation and oxidative stress.

Experimental Protocols

Detailed methodologies for key in vitro antioxidant assays are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and sample characteristics.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Reagents:

-

DPPH solution (e.g., 0.1 mM in methanol)

-

This compound stock solution (in a suitable solvent like methanol or ethanol)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

Methanol or ethanol

-

-

Procedure:

-

Prepare serial dilutions of the this compound stock solution and the positive control.

-

In a 96-well microplate, add a specific volume of the sample or standard solution to each well (e.g., 20 µL).

-

Add the DPPH solution to each well (e.g., 180 µL).

-

For the blank, add the solvent instead of the sample.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined from a dose-response curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

-

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically.

-

Reagents:

-

ABTS solution (e.g., 7 mM in water)

-

Potassium persulfate solution (e.g., 2.45 mM in water)

-

This compound stock solution

-

Positive control (e.g., Trolox)

-

Phosphate buffered saline (PBS) or ethanol

-

-

Procedure:

-

Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing them to react in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of approximately 0.70 ± 0.02 at 734 nm to prepare the working solution.

-

Prepare serial dilutions of the this compound stock solution and the positive control.

-

In a 96-well microplate, add a small volume of the sample or standard solution to each well (e.g., 10 µL).

-

Add the ABTS•+ working solution to each well (e.g., 190 µL).

-

Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

-

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color, at an acidic pH.

-

Reagents:

-

Acetate buffer (e.g., 300 mM, pH 3.6)

-

TPTZ solution (e.g., 10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (e.g., 20 mM in water)

-

FRAP reagent (prepared fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio)

-

This compound stock solution

-

Standard (e.g., FeSO₄ or Trolox)

-

-

Procedure:

-

Warm the FRAP reagent to 37°C.

-

Prepare serial dilutions of the this compound stock solution and the standard.

-

In a 96-well microplate, add a specific volume of the sample or standard solution to each well (e.g., 20 µL).

-

Add the FRAP reagent to each well (e.g., 180 µL).

-

Incubate the plate at 37°C for a specified time (e.g., 4-10 minutes).

-

Measure the absorbance at 593 nm.

-

-

Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄ or Trolox and is expressed as Fe²⁺ equivalents or Trolox equivalents.

Cellular Antioxidant Activity (CAA) Assay

-

Principle: This cell-based assay measures the ability of antioxidants to prevent the oxidation of a fluorescent probe, 2',7'-dichlorofluorescin-diacetate (DCFH-DA), within cultured cells. DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by peroxyl radicals to the highly fluorescent dichlorofluorescein (DCF).

-

Materials:

-

Human hepatocarcinoma (HepG2) cells

-

Cell culture medium

-

DCFH-DA solution

-

2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) radical initiator

-

This compound stock solution

-

Positive control (e.g., Quercetin)

-

96-well black microplate with a clear bottom

-

-

Procedure:

-

Seed HepG2 cells in the 96-well plate and grow to confluence.

-

Remove the growth medium and wash the cells with a suitable buffer (e.g., PBS).

-

Treat the cells with various concentrations of this compound or the positive control along with the DCFH-DA solution for a specified incubation period (e.g., 1 hour).

-

Wash the cells to remove the compounds and excess probe.

-

Add the AAPH solution to induce oxidative stress.

-

Measure the fluorescence intensity at regular intervals over a specific period (e.g., 1 hour) using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 538 nm emission).

-

-

Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence curve. The CAA value is expressed as a percentage of inhibition of fluorescence compared to the control (cells treated with AAPH alone). Results can also be expressed as quercetin equivalents.

Conclusion and Future Directions

This compound demonstrates antioxidant potential, primarily through its ability to scavenge free radicals. However, the existing body of research is significantly smaller than that for its isomer, p-coumaric acid. The comparative data available suggests that this compound may be a less potent antioxidant than p-coumaric acid in certain in vitro assays.

A significant gap in the literature exists regarding the effects of this compound on key cellular signaling pathways related to oxidative stress, such as the Nrf2, MAPK, and NF-κB pathways. Future research should focus on:

-

Quantitative analysis: Determining the IC50 values of this compound in a wider range of antioxidant assays (ABTS, FRAP, ORAC) to provide a more complete quantitative profile.

-

Cellular studies: Investigating the ability of this compound to modulate the Nrf2, MAPK, and NF-κB signaling pathways in various cell models of oxidative stress.

-

Structure-activity relationship studies: Further exploring how the ortho-position of the hydroxyl group influences the antioxidant and biological activities compared to the meta and para isomers.

-

In vivo studies: Evaluating the bioavailability, metabolism, and in vivo antioxidant efficacy of this compound in animal models.

A deeper understanding of the antioxidant properties of this compound will be instrumental in unlocking its potential for applications in drug development, functional foods, and cosmetics. This guide serves as a starting point for researchers to build upon and address the existing knowledge gaps in this promising area of study.

References

- 1. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Antiglycation and antioxidant potential of coumaric acid isomers: a comparative in-vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reactivity of phenolic compounds towards free radicals under in vitro conditions - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Biological Signaling Insights into O-Coumaric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Coumaric acid, a member of the hydroxycinnamic acid family, is a phenolic compound found in various plant species. Its biological activities, including antioxidant and anticarcinogenic properties, have garnered significant interest within the scientific community. This technical guide provides an in-depth overview of the spectroscopic characteristics of this compound, alongside an exploration of its influence on cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data of this compound

The structural elucidation and characterization of this compound are critically dependent on various spectroscopic techniques. This section summarizes the key data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for trans-O-Coumaric acid.

Table 1: ¹H NMR Spectroscopic Data for trans-O-Coumaric Acid

| Proton | Chemical Shift (δ) in ppm |

| H3 | 6.90 |

| H4 | 7.21 |

| H5 | 6.82 |

| H6 | 7.56 |

| H7 (α-vinylic) | 6.51 |

| H8 (β-vinylic) | 7.82 |

| OH | 10.17 |

| COOH | Not explicitly stated |

Note: Data obtained in DMSO-d₆. Chemical shifts may vary slightly depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for trans-O-Coumaric Acid [1]

| Carbon Atom | Chemical Shift (δ) in ppm |

| C1 | 120.97 |

| C2 | 156.64 |

| C3 | 118.30 |

| C4 | 131.47 |

| C5 | 116.18 |

| C6 | 128.72 |

| C7 (α-vinylic) | 116.31 |

| C8 (β-vinylic) | 141.22 |

| C9 (Carboxyl) | 171.30 |

Note: Data obtained in DMSO-d₆ and CD₃OD. Chemical shifts may vary slightly depending on the solvent and experimental conditions.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for this compound are presented in Table 3.

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | O-H stretching (phenolic) |

| ~3000 | C-H stretching (aromatic and vinylic) |

| ~1680 | C=O stretching (carboxylic acid) |

| ~1630 | C=C stretching (vinylic) |

| ~1600, ~1450 | C=C stretching (aromatic) |

| ~1250 | C-O stretching (phenol) |

| ~980 | =C-H bending (out-of-plane, trans olefin) |

Note: The exact positions of the peaks can be influenced by the sample preparation method (e.g., KBr pellet, Nujol mull).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. This compound exhibits characteristic absorption maxima in the UV region.

Table 4: UV-Vis Spectroscopic Data for this compound

| Solvent | λmax (nm) |

| Methanol | ~275, ~330 |

Note: The position and intensity of absorption bands can be affected by the solvent polarity and pH.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above, based on commonly cited methodologies.

NMR Spectroscopy

-

Sample Preparation : A sample of this compound is dissolved in a deuterated solvent, typically DMSO-d₆ or methanol-d₄, to a concentration suitable for NMR analysis (e.g., 5-10 mg/mL).

-

Instrumentation : ¹H and ¹³C NMR spectra are recorded on a spectrometer, for instance, a Bruker DMX-500MHz instrument.

-

Data Acquisition : For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum.

-

Referencing : Chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

FT-IR Spectroscopy

-

Sample Preparation : The solid sample of this compound is typically prepared as a KBr (potassium bromide) pellet. A small amount of the sample is finely ground with dry KBr and pressed into a thin, transparent disk.

-

Instrumentation : The FT-IR spectrum is recorded using a Fourier Transform Infrared Spectrometer.

-

Data Acquisition : The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet is recorded and subtracted from the sample spectrum.

UV-Vis Spectroscopy

-

Sample Preparation : A stock solution of this compound is prepared in a suitable UV-transparent solvent, such as methanol or ethanol. The stock solution is then diluted to an appropriate concentration (e.g., 0.5 mM) to ensure the absorbance is within the linear range of the instrument.[2]

-

Instrumentation : The UV-Vis absorption spectrum is recorded using a double-beam UV-Vis spectrophotometer.

-

Data Acquisition : The spectrum is scanned over a range of wavelengths, typically from 200 to 400 nm. A baseline correction is performed using the solvent as a blank.

Biological Signaling of this compound

This compound has been shown to exert biological effects by modulating various cellular signaling pathways, particularly in the context of cancer. Studies on human breast cancer cells (MCF-7) have revealed that this compound can induce apoptosis and affect cell cycle regulation.[3][4]

The diagram below illustrates the putative signaling effects of this compound in cancer cells based on observed changes in protein and mRNA levels.

Caption: Putative signaling effects of this compound in cancer cells.

Furthermore, this compound has been identified as a potential early signaling molecule in the symbiotic relationship between Pinus pinea and the ectomycorrhizal fungus Pisolithus arhizus. This suggests a role for this compound in inter-organismal communication, a promising area for future research.

Conclusion

This technical guide has provided a consolidated overview of the spectroscopic data of this compound, including NMR, IR, and UV-Vis analyses, along with generalized experimental protocols. The presented data and methodologies offer a foundational resource for the identification and characterization of this compound. Additionally, the exploration of its impact on cellular signaling pathways highlights its potential as a bioactive molecule for further investigation in drug discovery and development. The diverse biological activities of this compound underscore the importance of continued research into its mechanisms of action and potential therapeutic applications.

References

- 1. p-Coumaric Acid Enhances Hypothalamic Leptin Signaling and Glucose Homeostasis in Mice via Differential Effects on AMPK Activation [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Anticarcinogenic effect and carcinogenic potential of the dietary phenolic acid: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Chemical Synthesis of O-Coumaric Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary chemical synthesis methods for producing o-coumaric acid, a valuable phenolic compound with applications in various fields of chemical and pharmaceutical research. This document details established synthetic routes, provides step-by-step experimental protocols, and presents quantitative data to facilitate the replication and optimization of these methods in a laboratory setting.

Synthesis of this compound via Hydrolysis of Coumarin

The most direct and high-yielding chemical synthesis of this compound involves the basic hydrolysis of its lactone, coumarin. This method proceeds through the opening of the lactone ring to form the cis-isomer, coumarinic acid, which then undergoes isomerization to the more stable trans-isomer, this compound.[1][2] Several variations of this method exist, utilizing different bases and reaction conditions.

Optimized Sodium Hydroxide-Mediated Hydrolysis

Recent studies have focused on optimizing the reaction conditions for the hydrolysis of coumarin to maximize the yield of this compound. The key parameters influencing this conversion are temperature, reaction time, sodium hydroxide concentration, and the reaction atmosphere.[1][3]

Quantitative Data Summary

| Parameter | Optimal Condition | Yield (%) | Reference |

| Temperature | 160°C | 71.7 | [4] |

| Reaction Time | 1 hour | 71.7 | |

| NaOH Concentration | 20% aqueous solution | 71.7 | |

| Reaction Atmosphere | Inert (Helium or Nitrogen) | 71.7 (Helium) |

Experimental Protocol

This protocol is based on the optimized conditions reported for the basic hydrolysis of coumarin.

Materials:

-

Coumarin (0.137 mol)

-

20% Sodium Hydroxide (NaOH) aqueous solution

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Chloroform

-

PARR Reactor or a suitable high-pressure reaction vessel

-

Inert gas source (Helium or Nitrogen)

-

Ice bath

-

Filtration apparatus

-

Soxhlet extractor

Procedure:

-

In a PARR reactor, dissolve coumarin (0.137 mol) in a 20% aqueous solution of sodium hydroxide.

-

Seal the reactor and purge the vessel with an inert gas (e.g., helium) for 15-20 minutes to remove air and establish an inert atmosphere.

-

Heat the reaction mixture to 160°C and maintain this temperature for 1 hour with stirring.

-

After the reaction is complete, cool the reactor to room temperature and then transfer the reaction mixture to a flask placed in an ice bath until it reaches 4°C.

-

Slowly add concentrated hydrochloric acid to the cold mixture with constant stirring until a white precipitate of this compound is formed. The precipitation is typically observed at around pH 5.

-

Filter the precipitate and wash it with cold deionized water.

-

(Optional Purification Step) The crude precipitate, which may contain unreacted coumarin, can be purified using a Soxhlet extractor with chloroform as the solvent. This compound will remain in the extraction thimble, while coumarin will be extracted into the chloroform.

-

Dry the purified this compound under vacuum.

Logical Relationship Diagram: Hydrolysis of Coumarin

Caption: Hydrolysis of coumarin to this compound.

Other Hydrolysis Methods

Alternative methods for the hydrolysis of coumarin have also been reported, although they may not be as high-yielding as the optimized procedure described above.

-

Sodium Ethoxide in Ethanol: Refluxing coumarin with sodium ethoxide in ethanol for four hours, followed by dilution with water, solvent removal, and neutralization with hydrochloric acid, also yields this compound.

-

Sodium Bisulfite Adduct Formation: Heating coumarin with a sodium bisulfite solution forms a water-soluble sulfonate adduct. Treatment of this adduct with a strong base like potassium hydroxide, followed by evaporation, dissolution in water, and acidification, precipitates this compound.

Synthesis of this compound via the Perkin Reaction

The Perkin reaction is a classical method in organic chemistry for the synthesis of α,β-unsaturated aromatic acids. It involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the acid corresponding to the anhydride. In the context of this compound synthesis, salicylaldehyde is reacted with acetic anhydride in the presence of sodium acetate.

It is important to note that in the Perkin synthesis of coumarin from salicylaldehyde, this compound (or its acetylated derivative, o-acetoxycinnamic acid) is often formed as a co-product through an intermolecular condensation pathway. The direct synthesis of coumarin can proceed via a competing intramolecular pathway.

Quantitative Data Summary

Yields for this compound as the primary product from the Perkin reaction are not consistently high, as the reaction conditions often favor the formation of coumarin. However, the intermolecular condensation pathway that leads to this compound is a well-established phenomenon.

Experimental Protocol (General)

This protocol provides a general procedure for the Perkin reaction, which can be adapted to favor the formation of this compound.

Materials:

-

Salicylaldehyde

-

Acetic Anhydride

-

Anhydrous Sodium Acetate

-

Sodium Carbonate solution

-

Hydrochloric Acid

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine salicylaldehyde, acetic anhydride, and freshly fused anhydrous sodium acetate.

-

Heat the reaction mixture in an oil bath at 180°C for several hours (e.g., 5-8 hours).

-

Allow the mixture to cool slightly and then pour it into a beaker of water while still warm.

-

Boil the mixture for a few minutes to hydrolyze the excess acetic anhydride.

-

Cool the mixture, which may result in the precipitation of a solid.

-

Filter the solution to remove any insoluble material (primarily coumarin if formed).

-

To the filtrate, add a sodium carbonate solution to extract the acidic products.

-

Separate the aqueous layer and acidify it with dilute hydrochloric acid to precipitate the this compound and any o-acetoxycinnamic acid.

-

Collect the precipitate by filtration and wash with cold water.

-

The crude product can be recrystallized from aqueous ethanol.

Perkin Reaction Pathway Diagram

Caption: Perkin reaction for this compound synthesis.

Conclusion

This technical guide has detailed the primary chemical synthesis methods for this compound, with a focus on providing actionable experimental protocols and quantitative data for researchers. The hydrolysis of coumarin, particularly under optimized conditions, stands out as the most efficient and high-yielding method for laboratory-scale production. The Perkin reaction offers an alternative, albeit often less direct, route to this compound. The choice of synthetic method will depend on the availability of starting materials, desired yield, and the scale of the synthesis. The provided diagrams and protocols are intended to serve as a valuable resource for the scientific community engaged in the synthesis and application of this important phenolic compound.

References

O-Coumaric Acid: A Technical Guide to its Discovery, History, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Coumaric acid, also known as (2E)-3-(2-hydroxyphenyl)prop-2-enoic acid, is a hydroxycinnamic acid, a class of organic compounds characterized by a C6-C3 carbon skeleton.[1] As an isomer of coumaric acid, it is distinguished by the ortho-position of the hydroxyl group on the phenyl ring.[2] While its para-isomer, p-coumaric acid, is more abundant in nature, this compound and its derivatives have garnered significant interest for their diverse biological activities and potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, key experimental protocols for its study, and its role in significant signaling pathways.

Discovery and History

The history of this compound is intrinsically linked to the discovery and synthesis of coumarin, a fragrant organic compound first isolated from the tonka bean in 1820.[3] The chemical synthesis of coumarin was a significant milestone in 19th-century organic chemistry. In 1868, the English chemist William Henry Perkin developed a reaction that would come to be known as the Perkin reaction, which is used to synthesize cinnamic acids.[4][5] A key application of this reaction was the synthesis of coumarin from salicylaldehyde, a process in which this compound is a crucial intermediate.

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid. In the context of this compound synthesis, salicylaldehyde is condensed with acetic anhydride in the presence of sodium acetate. The reaction initially forms the acetyl derivative of this compound, which can then be hydrolyzed to yield this compound. The cis-isomer, coumarinic acid, readily lactonizes to form coumarin. While Perkin's work laid the foundation for the synthesis of this compound, earlier investigations into the structure and derivatives of coumarin likely led to its initial identification.

Physicochemical and Spectroscopic Data

This compound is a crystalline solid with the chemical formula C₉H₈O₃ and a molecular weight of 164.16 g/mol . Its chemical structure and properties are well-characterized.

| Property | Value | Reference |

| Molecular Formula | C₉H₈O₃ | |

| Molecular Weight | 164.16 g/mol | |

| CAS Number | 614-60-8 | |

| IUPAC Name | (2E)-3-(2-hydroxyphenyl)prop-2-enoic acid | |

| Synonyms | 2-Hydroxycinnamic acid, orththis compound |

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, including anticarcinogenic, anti-inflammatory, and antimicrobial effects. The following tables summarize key quantitative data from various studies.

Anticancer Activity

| Cell Line | Cancer Type | Assay | IC₅₀/EC₅₀ Value | Reference |

| MCF-7 | Breast Cancer | Not Specified | 4.95 mM (EC₅₀) | |

| A375 | Melanoma | CCK-8 | 4.4 mM (24h), 2.5 mM (48h) | |

| B16 | Melanoma | CCK-8 | 4.1 mM (24h), 2.8 mM (48h) | |

| HT-29 | Colorectal Cancer | MTT | 150 µM | |

| HCT 15 | Colorectal Cancer | Not Specified | 1400 µmol/L |

Antimicrobial Activity

| Microorganism | Type | MIC Value | Reference |

| Staphylococcus aureus | Gram-positive bacteria | 1.52 - 3.37 mM | |

| Bacillus subtilis | Gram-positive bacteria | 1.52 - 3.37 mM | |

| Escherichia coli | Gram-negative bacteria | 1 mg/mL | |

| Various bacterial pathogens | Gram-positive & Gram-negative | 10 - 80 µg/mL |

Experimental Protocols

MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Western Blot Analysis for Protein Expression

This technique is used to detect specific proteins in a sample.

Protocol:

-

Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensity and normalize to a loading control such as β-actin or GAPDH.

Signaling Pathways

This compound and its isomers have been shown to modulate several key signaling pathways involved in cellular processes like apoptosis, inflammation, and cell cycle regulation.

Apoptosis Signaling Pathway

This compound can induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This involves the regulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.

NF-κB Inflammatory Signaling Pathway

This compound has demonstrated anti-inflammatory properties, which may be mediated through the inhibition of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

Experimental Workflow for Investigating Protein Expression

The following diagram illustrates a typical workflow for studying the effect of this compound on protein expression.

References

An In-depth Technical Guide on the Metabolism of O-Coumaric Acid in Microorganisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-coumaric acid, a hydroxycinnamic acid, is a phenolic compound found in various plants and serves as an intermediate in the microbial metabolism of coumarin. The microbial transformation of this compound is a key process in the degradation of this widespread natural product, with implications for soil ecology, food fermentation, and biotechnology. This technical guide provides a comprehensive overview of the core metabolic pathways of this compound in microorganisms, detailing the enzymes involved, quantitative data, experimental protocols, and the underlying genetic regulation.

Core Metabolic Pathway: Reduction to Melilotic Acid

The most extensively documented metabolic pathway for this compound in microorganisms is its reduction to melilotic acid (o-hydroxyphenylpropionic acid). This conversion has been primarily studied in bacteria of the genus Arthrobacter and has also been observed in the fungus Taphrina wiesneri.[1][2]

Enzymatic Conversion:

The key enzyme responsible for this reduction is NADH:o-coumarate oxidoreductase . This enzyme catalyzes the NADH-dependent reduction of the double bond in the side chain of this compound.[3][4] The reaction is stoichiometric, with one mole of this compound being reduced for every mole of NADH oxidized.[3]

Diagram of the Reduction Pathway:

References

O-Coumaric Acid: A Comprehensive Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract